molecular formula C13H21N B13300290 [(2-Methylphenyl)methyl](pentyl)amine

[(2-Methylphenyl)methyl](pentyl)amine

Cat. No.: B13300290
M. Wt: 191.31 g/mol
InChI Key: AHGGLNYKYYVAMO-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methylamine is an organic compound with the molecular formula C13H21N. It is a derivative of phenylmethylamine, where the phenyl group is substituted with a methyl group at the 2-position and a pentyl group at the amine nitrogen. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methylamine typically involves the alkylation of 2-methylbenzylamine with a suitable pentyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2-Methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and reduce the reaction time. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2-Methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Methylphenyl)methylamine can be compared with other similar compounds, such as:

    Phenylmethylamine: Lacks the methyl and pentyl substitutions, resulting in different reactivity and properties.

    2-Methylphenylmethylamine: Similar structure but without the pentyl group, leading to different chemical behavior.

    Pentylamine: Lacks the aromatic ring, resulting in different applications and reactivity.

The uniqueness of (2-Methylphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C13H21N/c1-3-4-7-10-14-11-13-9-6-5-8-12(13)2/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3

InChI Key

AHGGLNYKYYVAMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CC=C1C

Origin of Product

United States

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